molecular formula C19H20N4O11S2 B11992186 N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide

N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide

Cat. No.: B11992186
M. Wt: 544.5 g/mol
InChI Key: VZJDGIXAUOJRRJ-UHFFFAOYSA-N
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Description

N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone with nitro, sulfonamide, and hydroxyethyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multiple steps:

    Nitration: The fluorene core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4 and 5 positions.

    Sulfonation: The nitrated fluorene is then subjected to sulfonation using fuming sulfuric acid to introduce sulfonamide groups at the 2 and 7 positions.

    Hydroxyethylation: The sulfonated product is reacted with ethylene oxide in the presence of a base to introduce hydroxyethyl groups.

    Dimethylation: Finally, the compound is methylated using dimethyl sulfate or methyl iodide to introduce dimethyl groups on the nitrogen atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactors: for controlled nitration and sulfonation reactions.

    Continuous flow reactors: for hydroxyethylation and dimethylation to ensure consistent product quality.

    Purification steps: such as recrystallization and chromatography to obtain high-purity final products.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Material Science: Incorporated into polymers to enhance thermal and mechanical properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its sulfonamide groups.

    Drug Development: Explored for potential therapeutic applications.

Medicine

    Antimicrobial Agents: Investigated for its antimicrobial properties.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Dye Production: Utilized in the synthesis of dyes and pigments.

    Polymer Additives: Added to polymers to improve stability and performance.

Mechanism of Action

The mechanism of action of N,N’-bis(2-hydroxyethyl)-N,N’-dimethyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide involves:

    Molecular Targets: Interacts with enzymes and proteins through its sulfonamide and nitro groups.

    Pathways: Inhibits enzyme activity by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-hydroxyethyl)ethylenediamine
  • N,N’-bis(2-hydroxyethyl)oxamide
  • N,N’-dimethyl-4,5-dinitrofluorene

Uniqueness

  • Structural Complexity : The combination of nitro, sulfonamide, and hydroxyethyl groups on a fluorene backbone is unique.
  • Versatility : Its ability to undergo various chemical reactions and its applications in multiple fields make it distinct.

Properties

Molecular Formula

C19H20N4O11S2

Molecular Weight

544.5 g/mol

IUPAC Name

2-N,7-N-bis(2-hydroxyethyl)-2-N,7-N-dimethyl-4,5-dinitro-9-oxofluorene-2,7-disulfonamide

InChI

InChI=1S/C19H20N4O11S2/c1-20(3-5-24)35(31,32)11-7-13-17(15(9-11)22(27)28)18-14(19(13)26)8-12(10-16(18)23(29)30)36(33,34)21(2)4-6-25/h7-10,24-25H,3-6H2,1-2H3

InChI Key

VZJDGIXAUOJRRJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)S(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])S(=O)(=O)N(C)CCO

Origin of Product

United States

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